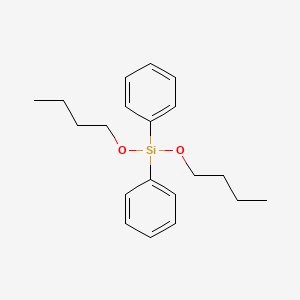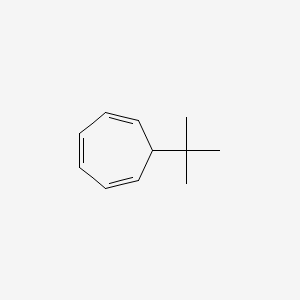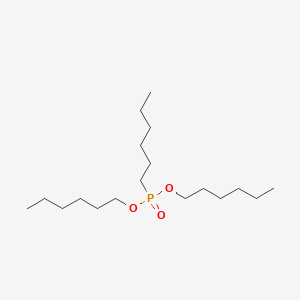
2-Butenoic acid, 3-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Another method involves the Heck reaction, where 4-methylstyrene is coupled with acrylic acid in the presence of a palladium catalyst. The reaction conditions for this method include:
Catalyst: Palladium acetate
Ligand: Triphenylphosphine
Base: Triethylamine
Solvent: Dimethylformamide
Temperature: 100-120°C
Industrial Production Methods
Industrial production of 2-Butenoic acid, 3-(4-methylphenyl)- often employs large-scale Heck reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Butenoic acid, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction of the double bond yields the saturated butanoic acid derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-(4-methylphenyl)-2-butenoic acid can be converted to 3-(4-methylphenyl)-2-butenoic acid derivatives with additional carboxyl groups.
Reduction: The reduction product is 3-(4-methylphenyl)butanoic acid.
Substitution: Various substituted derivatives, such as 4-bromo-3-(4-methylphenyl)-2-butenoic acid.
科学研究应用
2-Butenoic acid, 3-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Butenoic acid, 3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Butenoic acid, 3-(4-methylphenyl)- can be compared with other similar compounds, such as:
Crotonic acid: A simple butenoic acid with a trans double bond.
Isocrotonic acid: The cis isomer of crotonic acid.
3-Butenoic acid: A butenoic acid with the double bond at the third position.
Uniqueness
The presence of the 4-methylphenyl group in 2-Butenoic acid, 3-(4-methylphenyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for aromatic interactions. These properties can influence its reactivity and applications compared to other butenoic acid derivatives.
属性
CAS 编号 |
14271-34-2 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
YAOUORFQUQWGHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



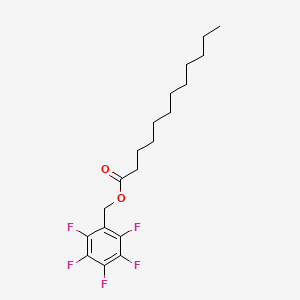
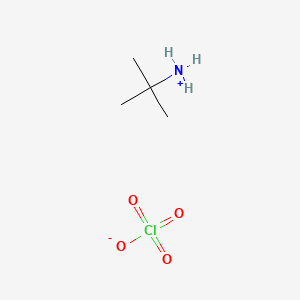
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)




![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
